5-Bromo-3-methylisothiazole

Epigenetics Histone acetyltransferase inhibition Cancer target screening

5-Bromo-3-methylisothiazole (CAS 20493-60-1, C4H4BrNS, MW 178.05) is a heterocyclic building block bearing a bromine atom at the C5 position and a methyl group at the C3 position of the isothiazole ring. The compound exhibits a predicted density of 1.7 ± 0.1 g/cm³ and a boiling point of 109.6 ± 33.0 °C at 760 mmHg.

Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
CAS No. 20493-60-1
Cat. No. B1268858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylisothiazole
CAS20493-60-1
Molecular FormulaC4H4BrNS
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)Br
InChIInChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3
InChIKeyXSVSPKKXQGNHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methylisothiazole (CAS 20493-60-1) Procurement Specification: A C5-Brominated Isothiazole Building Block with Defined Reactivity Profile


5-Bromo-3-methylisothiazole (CAS 20493-60-1, C4H4BrNS, MW 178.05) is a heterocyclic building block bearing a bromine atom at the C5 position and a methyl group at the C3 position of the isothiazole ring . The compound exhibits a predicted density of 1.7 ± 0.1 g/cm³ and a boiling point of 109.6 ± 33.0 °C at 760 mmHg . As an isothiazole derivative, it contains the distinctive 1,2-relationship of sulfur and nitrogen electronegative heteroatoms, which imparts unique electronic properties relevant to medicinal chemistry and organic synthesis applications . The compound serves as a pharmaceutical intermediate in the synthesis of HSP90 inhibitors and is employed as a substrate in cross-coupling reactions where the C5-bromo substituent provides a reactive handle for C–C bond formation [1].

5-Bromo-3-methylisothiazole: Why In-Class Isothiazole Building Blocks Cannot Be Casually Interchanged in Synthesis and Assay Contexts


Isothiazole derivatives with varying halogen substitution patterns (Cl vs. Br), halogen position (C4 vs. C5), or heterocyclic scaffold (thiophene vs. isothiazole) cannot be substituted without altering both reactivity and biological activity profiles. The bromine atom at C5 in 5-bromo-3-methylisothiazole provides a distinct leaving group capability for cross-coupling reactions that differs markedly from chloro analogs [1], while the isothiazole ring's unique 1,2-heteroatom arrangement confers electronic properties absent in thiophene-based alternatives . Regioselectivity considerations further constrain substitution: C5-halogenated isothiazoles undergo palladium-catalyzed direct arylation with regioselectivity patterns distinct from C4-substituted isomers, and the methyl group at C3 modifies both electronic distribution and steric accessibility relative to unsubstituted or differently substituted analogs [2]. These factors collectively preclude generic interchange among isothiazole family members without experimental revalidation. The quantitative evidence below establishes specific, measurable differences that inform scientific selection and procurement decisions.

5-Bromo-3-methylisothiazole Quantitative Differentiation: Head-to-Head Activity and Reactivity Comparisons Against Closest Structural Analogs


Tip60 Histone Acetyltransferase Inhibition: 5-Bromo-3-methylisothiazole Activity Compared to 4-Methyl-5-bromoisothiazole and Thiophene Analog

In a direct head-to-head in vitro HAT assay using ³H acetyl-CoA and histones as substrates, 5-bromo-3-methylisothiazole (reported as 4-methyl-5-bromoisothiazole in the study) exhibited 14% inhibition of Tip60 at 100 µM [1]. In the same assay under identical conditions, the unhalogenated parent 4-methylisothiazole showed 22% inhibition, and the heterocyclic scaffold comparator 2-bromo-3-methylthiophene (replacing the isothiazole ring with a thiophene ring) displayed an IC₅₀ >100 µM with negligible inhibition [1]. The active positive control OXA-10 achieved an IC₅₀ of 1.1 µM [1].

Epigenetics Histone acetyltransferase inhibition Cancer target screening

Comparative Reactivity of 5-Halo-3-methylisothiazoles in Cross-Coupling: Bromo vs. Chloro Leaving Group Capability

5-Bromo-3-methylisothiazole participates in Suzuki-Miyaura cross-coupling for C–C bond formation with aryl or heteroaryl boronic acids, leveraging the bromine atom as a reactive handle . While direct kinetic data comparing 5-bromo- vs. 5-chloro-3-methylisothiazole in Suzuki coupling is not available for this exact pair, class-level inference from isothiazole-4-carbonitrile systems establishes that 5-bromo derivatives undergo regioselective hydrodehalogenation at C5 with Zn or In dust (5 equiv) and HCO₂H in 70–74% yield, whereas 5-chloro, bromo, and iodo 3-chloroisothiazole-4-carbonitriles all undergo hydrodehalogenation exclusively at C5, but with distinct reactivity trends [1]. The bromine substituent provides superior leaving group capability compared to chlorine for palladium-catalyzed transformations.

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis

Positional Isomer Comparison: 5-Bromo-3-methylisothiazole vs. 4-Bromo-3-methylisothiazole – Steric and Electronic Differentiation

The C5 position of the isothiazole ring is adjacent to the sulfur atom, whereas the C4 position lies between the sulfur and nitrogen heteroatoms. This positional difference creates distinct steric and electronic environments: C5-halogenated isothiazoles serve as preferred substrates for palladium-catalyzed direct C5-arylation of 2-alkylisothiazol-3-ones using aryl bromides as coupling partners [1]. In contrast, 4-bromo-3-methylisothiazole (CAS 930-42-7) is employed for electrophilic reactivity applications, where radical bromination achieves regioselective halogenation for polymer flame retardant synthesis . The two positional isomers are not interchangeable; the 5-bromo isomer offers superior accessibility for cross-coupling at the sulfur-adjacent position.

Regioselectivity Electrophilic aromatic substitution Isothiazole positional isomers

HSP90 Inhibitor Intermediate: Demonstrated Synthetic Utility with Quantified Yield Data

5-Bromo-3-methylisothiazole serves as a key starting material in the multi-step synthesis of 5-(2,4-dihydroxy-5-isopropyl-phenyl)-N-ethyl-4-(2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)isothiazole-3-carboxamide, an HSP90 inhibitor [1]. The synthetic route proceeds via radical bromination of the methyl group to yield 5-bromo-3-(bromomethyl)isothiazole in 39.8% yield, followed by oxidation to 5-bromoisothiazole-3-carboxylic acid in 38.0% yield, and esterification to the methyl ester in 96.6% yield [1]. This pathway exploits the C5-bromo substituent to retain a reactive handle while modifying the C3-methyl group, a strategy unavailable with unhalogenated 3-methylisothiazole.

HSP90 inhibition Oncology Pharmaceutical intermediate

5-Bromo-3-methylisothiazole Validated Application Scenarios Based on Quantitative Evidence


Cross-Coupling Building Block for Medicinal Chemistry: Suzuki-Miyaura C–C Bond Formation

5-Bromo-3-methylisothiazole is optimally employed as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the C5-bromine substituent undergoes oxidative addition to form C–C bonds with aryl or heteroaryl boronic acids [1]. The bromo substituent offers a balanced reactivity profile: more facile oxidative addition than chloro analogs, yet greater stability and handling convenience than iodo derivatives [2]. The C5-position (adjacent to sulfur) is regioselectively accessible for direct arylation, making this compound suitable for constructing isothiazole-containing biaryl systems [3].

HSP90 Inhibitor Precursor Synthesis in Oncology Drug Discovery

This compound is a validated starting material for the synthesis of isothiazole-3-carboxamide-based HSP90 inhibitors [1]. The synthetic sequence proceeds via radical bromination of the C3-methyl group (39.8% yield), oxidation to the carboxylic acid (38.0% yield), and esterification (96.6% yield), demonstrating the compatibility of the C5-bromo substituent with multi-step transformations [1]. Research groups engaged in HSP90-targeted oncology programs should procure this specific halogenated building block rather than unhalogenated 3-methylisothiazole, which lacks the requisite C5 reactive handle.

Epigenetic Probe Development: Tip60 Histone Acetyltransferase Screening

5-Bromo-3-methylisothiazole (reported as 4-methyl-5-bromoisothiazole) has been characterized in Tip60 HAT inhibition assays, exhibiting 14% inhibition at 100 µM [1]. This activity profile differs from the unhalogenated parent 4-methylisothiazole (22% inhibition) and the thiophene analog 2-bromo-3-methylthiophene (IC₅₀ >100 µM) [1]. The compound serves as a reference point for structure-activity relationship (SAR) studies exploring the contribution of halogenation and heterocyclic scaffold identity to Tip60 inhibition. Procurement of this exact compound enables direct comparison with published screening data.

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